2-(4-Bromothiophen-3-yl)-2-oxoacetic acid
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Overview
Description
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid is an organic compound that features a brominated thiophene ring attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid typically involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Oxoacetic Acid Moiety: The brominated thiophene is then reacted with oxalyl chloride to introduce the oxoacetic acid group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as conjugated polymers for organic electronics.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the oxoacetic acid moiety can interact with various molecular targets, disrupting normal biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid
- 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid
- 2-((4-Bromothiophen-3-yl)methylene)malononitrile
Comparison: 2-(4-Bromothiophen-3-yl)-2-oxoacetic acid is unique due to the presence of the oxoacetic acid group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, it may offer different electronic properties and binding affinities, making it a valuable compound for specific applications in synthesis and drug development.
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-11-1-3(4)5(8)6(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKVKAPMYUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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